1,3-Benzothiazol-2-YL [(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-YL [(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 1,3-Benzothiazol-2-YL [(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves multiple steps. One common method includes the treatment of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety can be synthesized through a series of cyclization reactions involving appropriate precursors . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common reagents and conditions used in these reactions include ethanol as a solvent and moderate temperatures (50-100°C). Major products formed from these reactions include halogenated benzothiazole derivatives and reduced forms of the compound .
Scientific Research Applications
1,3-Benzothiazol-2-YL [(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-YL [(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to cell death . In anticancer research, the compound inhibits the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-mercaptobenzothiazole and benzoxazoles.
Properties
Molecular Formula |
C24H20N6S2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H20N6S2/c1-15-16(2)29(12-17-8-4-3-5-9-17)22-21(15)23-27-20(28-30(23)14-25-22)13-31-24-26-18-10-6-7-11-19(18)32-24/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
NGOHVKFRKWSXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)CC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.